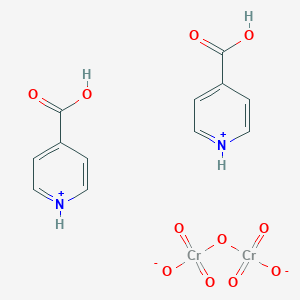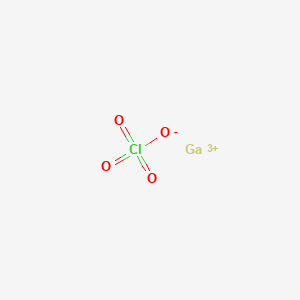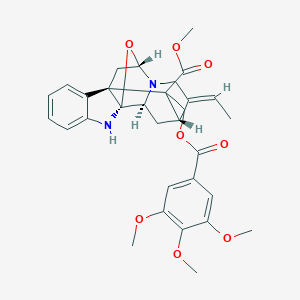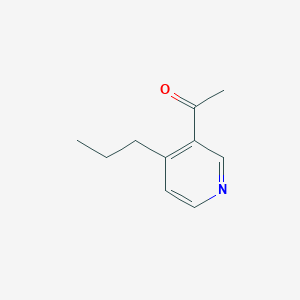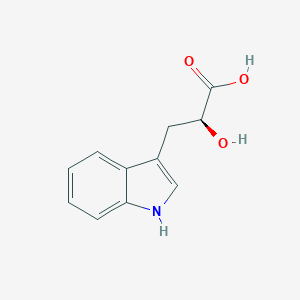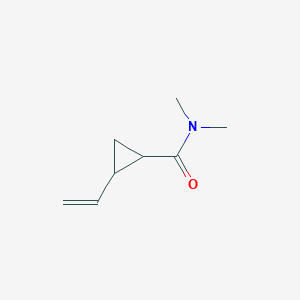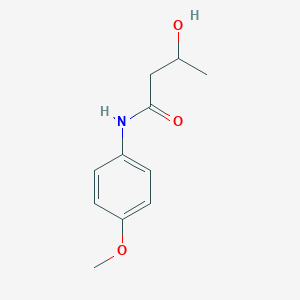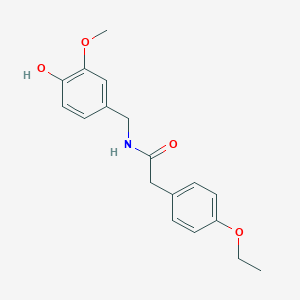
2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as 4-(p-acetylphenylimino)-2,6-dichlorocyclohexa-2,5-dien-1-one or PAC.
Scientific Research Applications
2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of organic electronics. PAC has been shown to exhibit high electron mobility and can be used as a semiconductor material in organic field-effect transistors.
Mechanism Of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- is not fully understood. However, it has been suggested that PAC may act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Biochemical And Physiological Effects
Studies have shown that 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- has anti-inflammatory and analgesic effects. It has also been shown to have antioxidant properties and can protect against oxidative stress-induced damage in cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- in lab experiments is its high purity and stability. However, one limitation is that it can be difficult to synthesize in large quantities.
Future Directions
There are several future directions that could be explored in the research of 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro-. These include:
1. Further studies on the mechanism of action of PAC and its potential applications in the treatment of inflammatory diseases.
2. Investigation of the use of PAC in organic electronics and other materials science applications.
3. Development of new synthesis methods for PAC that are more efficient and scalable.
4. Exploration of the potential use of PAC as a scaffold for the design of new drugs and chemical compounds.
5. Investigation of the toxicological effects of PAC and its potential use in biomedical applications.
Conclusion:
In conclusion, 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PAC have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
The synthesis of 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- involves the reaction of 2,6-dichloro-4-nitrophenol with p-acetylphenylhydrazine followed by cyclization with acetic anhydride. This method was first reported by C. R. Ganellin and J. W. Kebbell in 1968.
properties
CAS RN |
101564-11-8 |
|---|---|
Product Name |
2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- |
Molecular Formula |
C14H9Cl2NO2 |
Molecular Weight |
294.1 g/mol |
IUPAC Name |
4-(4-acetylphenyl)imino-2,6-dichlorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H9Cl2NO2/c1-8(18)9-2-4-10(5-3-9)17-11-6-12(15)14(19)13(16)7-11/h2-7H,1H3 |
InChI Key |
ZMKDHOBBPFBRLO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C=C(C(=O)C(=C2)Cl)Cl |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C=C(C(=O)C(=C2)Cl)Cl |
Other CAS RN |
101564-11-8 |
synonyms |
4-[(p-Acetylphenyl)imino]-2,6-dichloro-2,5-cyclohexadien-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)
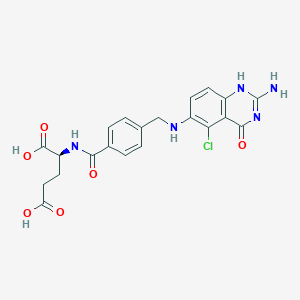
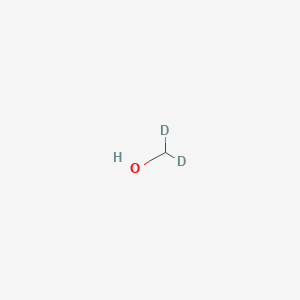
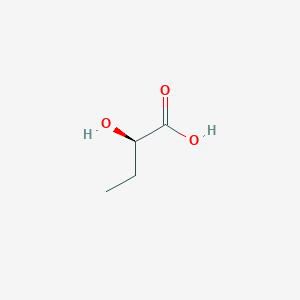
![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)
